molecular formula C12H11ClN2O3 B14053621 3-((2-Chloro-5-nitrophenyl)amino)-2-methylcyclopent-2-en-1-one

3-((2-Chloro-5-nitrophenyl)amino)-2-methylcyclopent-2-en-1-one

Cat. No.: B14053621
M. Wt: 266.68 g/mol
InChI Key: KXAOFKDCASWDGM-UHFFFAOYSA-N
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Description

3-((2-Chloro-5-nitrophenyl)amino)-2-methylcyclopent-2-en-1-one is an organic compound characterized by its unique structure, which includes a chloro-nitrophenyl group attached to an amino-methylcyclopentenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-Chloro-5-nitrophenyl)amino)-2-methylcyclopent-2-en-1-one typically involves the reaction of 2-chloro-5-nitroaniline with 2-methylcyclopent-2-en-1-one under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-((2-Chloro-5-nitrophenyl)amino)-2-methylcyclopent-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Potassium permanganate (KMnO4), sulfuric acid (H2SO4).

    Substitution: Sodium hydroxide (NaOH), ethanol.

Major Products Formed

    Reduction: 3-((2-Amino-5-nitrophenyl)amino)-2-methylcyclopent-2-en-1-one.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-((2-Chloro-5-nitrophenyl)amino)-2-methylcyclopent-2-en-1-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-((2-Chloro-5-nitrophenyl)amino)-2-methylcyclopent-2-en-1-one involves its interaction with specific molecular targets. The chloro-nitrophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-nitroaniline: Shares the chloro-nitrophenyl group but lacks the cyclopentenone core.

    2-Methylcyclopent-2-en-1-one: Contains the cyclopentenone core but lacks the chloro-nitrophenyl group.

Uniqueness

3-((2-Chloro-5-nitrophenyl)amino)-2-methylcyclopent-2-en-1-one is unique due to the combination of the chloro-nitrophenyl group and the cyclopentenone core. This unique structure imparts specific chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Biological Activity

3-((2-Chloro-5-nitrophenyl)amino)-2-methylcyclopent-2-en-1-one, with the CAS number 1672687-00-1, is a compound that has garnered interest for its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C12H11ClN2O3
  • Molecular Weight : 266.68 g/mol
  • Purity : ≥ 95%

The compound's biological activity is primarily attributed to its structural features that allow it to interact with various biological targets. The presence of the chloro and nitro groups on the phenyl ring contributes to its reactivity and potential interaction with enzymes and receptors.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, similar to other nitrophenyl derivatives.
  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties, potentially making this compound effective against certain pathogens.
  • Anticancer Properties : Some derivatives have shown promise in inhibiting cancer cell proliferation, which may extend to this compound based on structural analogs.

In Vitro Studies

Research has indicated that compounds similar to this compound exhibit various biological activities:

Activity Type Effect Observed Reference
AntimicrobialInhibition of bacterial growth
CytotoxicityInduced apoptosis in cancer cells
Enzyme InhibitionInhibition of specific metabolic enzymes

Case Studies

  • Anticancer Activity : A study on structurally related compounds showed significant cytotoxic effects against various cancer cell lines, including HT-29 (colon cancer) and TK-10 (kidney cancer) cells. The mechanism involved apoptosis induction and cell cycle arrest .
  • Antimicrobial Efficacy : Compounds with similar nitrophenyl structures have demonstrated effective antimicrobial activity against Staphylococcus aureus and Escherichia coli, suggesting that this compound may exhibit similar properties .

Research Findings

Recent investigations into the biological activity of related compounds highlight the significance of structure-activity relationships (SAR). The incorporation of chloro and nitro groups has been linked to enhanced potency in various assays.

Notable Findings:

  • Cytotoxicity Assays : Compounds exhibiting a similar scaffold have shown IC50 values in the low micromolar range against several cancer cell lines, indicating promising anticancer potential .
  • Antimicrobial Testing : Studies have reported minimum inhibitory concentrations (MICs) that indicate effective inhibition of microbial growth at low concentrations .

Properties

Molecular Formula

C12H11ClN2O3

Molecular Weight

266.68 g/mol

IUPAC Name

3-(2-chloro-5-nitroanilino)-2-methylcyclopent-2-en-1-one

InChI

InChI=1S/C12H11ClN2O3/c1-7-10(4-5-12(7)16)14-11-6-8(15(17)18)2-3-9(11)13/h2-3,6,14H,4-5H2,1H3

InChI Key

KXAOFKDCASWDGM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CCC1=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl

Origin of Product

United States

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